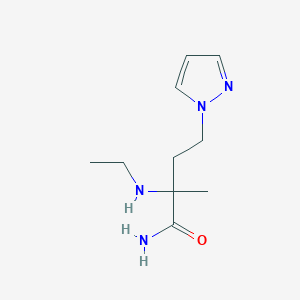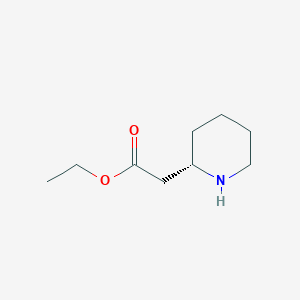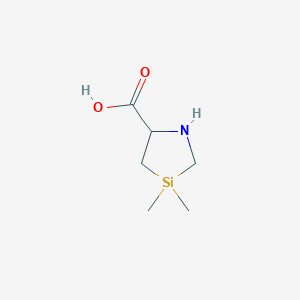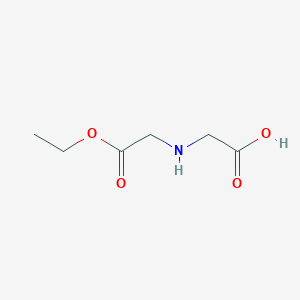![molecular formula C8H18ClN3O2 B13524421 N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride is a chemical compound with the molecular formula C8H17N3O2·HCl and a molecular weight of 223.7 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride typically involves the reaction of dimethylcarbamoyl chloride with a suitable amine. The reaction is carried out under controlled conditions to ensure high yield and purity . The process may involve the use of solvents such as benzene or xylene and acid scavengers like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and stringent safety measures due to the toxic nature of some of the reagents involved, such as dimethylcarbamoyl chloride . The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride include:
- 3-(dimethylamino)-N-[(dimethylcarbamoyl)methyl]propanamide hydrochloride
- N-(2-(dimethylamino)-2-oxoethyl)-3-(methylamino)propanamide hydrochloride
Uniqueness
What sets N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride apart is its specific chemical structure, which imparts unique reactivity and biological activity. This makes it particularly valuable in certain research and industrial applications .
Eigenschaften
Molekularformel |
C8H18ClN3O2 |
|---|---|
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)-2-oxoethyl]-3-(methylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-9-5-4-7(12)10-6-8(13)11(2)3;/h9H,4-6H2,1-3H3,(H,10,12);1H |
InChI-Schlüssel |
ZGORRLQWNPSMNF-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC(=O)NCC(=O)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
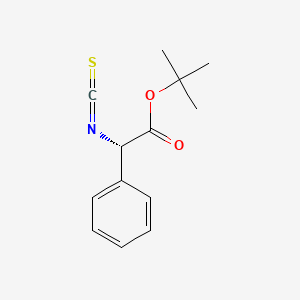
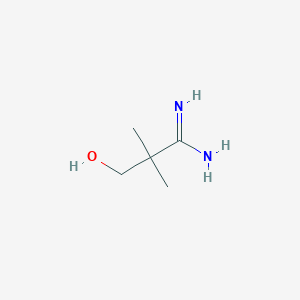
![3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride](/img/structure/B13524353.png)
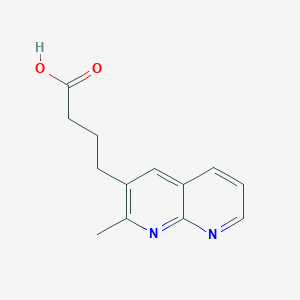
![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)


